molecular formula C10H9N3O2 B11117462 N-(4-Oxoquinazolin-3(4H)-yl)acetamide CAS No. 16347-87-8

N-(4-Oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11117462
CAS No.: 16347-87-8
M. Wt: 203.20 g/mol
InChI Key: OXTZUJMNWQPFTD-UHFFFAOYSA-N
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Description

N-(4-Oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative with potential biological activities. Quinazolinones are a class of heterocyclic compounds that have attracted attention due to their diverse pharmacological properties. They are found in various natural products and exhibit antimalarial, anti-inflammatory, anticancer, antibacterial, antihypertensive, and antiviral activities .

Preparation Methods

The synthetic routes for N-(4-Oxoquinazolin-3(4H)-yl)acetamide involve the condensation of an appropriate amine with 2-aminobenzoyl chloride or 2-aminobenzoic acid under suitable conditions. Industrial production methods may vary, but the key steps include:

    Acylation Reaction: The reaction between an amine (such as 2-aminobenzoyl chloride) and an amide (such as acetamide) leads to the formation of the quinazolinone ring system.

Chemical Reactions Analysis

N-(4-Oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction of the quinazolinone ring can yield different derivatives.

    Substitution: Substituents on the aromatic rings can be modified using appropriate reagents.

Common reagents include acyl chlorides, amines, and reducing agents. Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Mechanism of Action

The exact mechanism by which N-(4-Oxoquinazolin-3(4H)-yl)acetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to downstream effects within cells.

Comparison with Similar Compounds

While N-(4-Oxoquinazolin-3(4H)-yl)acetamide is unique in its structure, it shares similarities with other quinazolinone derivatives. Some related compounds include:

    Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate:

    Other Quinazolinones: Explore the broader family of quinazolinone compounds for further comparisons.

Properties

CAS No.

16347-87-8

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C10H9N3O2/c1-7(14)12-13-6-11-9-5-3-2-4-8(9)10(13)15/h2-6H,1H3,(H,12,14)

InChI Key

OXTZUJMNWQPFTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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